molecular formula C14H32N2 B1199305 N,N'-Dibutyl-1,6-hexanediamine CAS No. 4835-11-4

N,N'-Dibutyl-1,6-hexanediamine

Cat. No. B1199305
CAS RN: 4835-11-4
M. Wt: 228.42 g/mol
InChI Key: VZRUGPJUVWRHKM-UHFFFAOYSA-N
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Description

N,N'-Dibutyl-1,6-hexanediamine is a derivative of 1,6-hexanediamine, a compound that serves as a crucial intermediate in the synthesis of a variety of polymeric and chemical materials. It is specifically modified by the introduction of dibutyl groups to enhance its solubility, reactivity, and applicability in various chemical synthesis processes.

Synthesis Analysis

The synthesis of N,N'-Dibutyl-1,6-hexanediamine-related compounds typically involves one-pot reactions, where all reactants are combined in a single step to produce the desired product. For example, dialkyl hexane-1,6-dicarbamate, a related compound, can be synthesized from 1,6-hexanediamine, urea, and alcohols using a zinc-incorporated berlinite (ZnAlPO4) catalyst under specific conditions to achieve high yields (Sun et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to N,N'-Dibutyl-1,6-hexanediamine, such as hexanediamine-based polyureas, is crucial for understanding their properties and applications. These structures often feature complex arrangements of atoms and bonds, with specific configurations leading to unique physical and chemical characteristics. The molecular structure is determined through methods like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule.

Chemical Reactions and Properties

N,N'-Dibutyl-1,6-hexanediamine and its derivatives undergo various chemical reactions, including polymerization, condensation, and amine azulenylation, to form a wide range of products with diverse applications. These reactions are influenced by the specific functional groups present in the molecule and the conditions under which the reactions are carried out.

Physical Properties Analysis

The physical properties of N,N'-Dibutyl-1,6-hexanediamine-related compounds, such as solubility, melting point, and crystallinity, are key to their applications in different industries. For instance, urea-terminated poly(1,6-hexamethyleneurea) oligomers exhibit a spiral fiber bundle morphology, a particle size distribution of about 1 to 10 μm, and high crystallinity, making them suitable for use as filled polyols in polyurethanes (Harris et al., 1995).

Scientific Research Applications

  • Solubility and Thermodynamic Analysis : The solubility of 1,6-Hexanediamine, a related compound, in various solvents has been studied, providing insights into its temperature-dependent solubility characteristics (Li, Dou, Zhang, Xu, & Liu, 2017).

  • Synthesis and Application in Catalysis : Research has demonstrated the synthesis of Dialkyl hexane-1,6-dicarbamate via a one-pot reaction using 1,6-Hexanediamine, highlighting its application in catalytic processes (Sun, Mai, Deng, Idem, & Liang, 2016).

  • Corrosion Inhibition Study : Studies on 1,6-hexanediamine-based compounds have explored their use as corrosion inhibitors, indicating their potential in material protection applications (Ali & Saeed, 2001).

  • Toxicity Studies : Research on the inhalation toxicity of 1,6-Hexanediamine dihydrochloride in rats and mice has provided valuable information about its safety profile, particularly in industrial contexts (Hébert et al., 1993).

  • Surface Modification for Tissue Engineering : The modification of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) membrane using 1,6-hexanediamine treatment has been explored for potential applications in tissue engineering (Wang, Wang, & Cao, 2009).

  • Environmental Applications in Wastewater Treatment : Studies on amino-functionalized multi-walled carbon nanotubes prepared using 1,6-hexanediamine demonstrate its application in removing dyes from wastewater, showcasing its environmental benefits (Liu et al., 2014).

Safety And Hazards

“N,N’-Dibutyl-1,6-hexanediamine” is highly toxic upon inhalation and is listed as an extremely hazardous substance as defined by the U.S. Emergency Planning and Community Right-to-Know Act . It causes severe skin burns and eye damage, and it’s fatal if inhaled . It’s strongly alkaline and is corrosive to eyes and skin .

properties

IUPAC Name

N,N'-dibutylhexane-1,6-diamine
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InChI

InChI=1S/C14H32N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h15-16H,3-14H2,1-2H3
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InChI Key

VZRUGPJUVWRHKM-UHFFFAOYSA-N
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Canonical SMILES

CCCCNCCCCCCNCCCC
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Molecular Formula

C14H32N2
Record name HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL-
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DSSTOX Substance ID

DTXSID6038823
Record name N,N'-Dibutylhexane-1,6-diamine
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Molecular Weight

228.42 g/mol
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Physical Description

Hexamethylenediamine, n,n'-dibutyl- appears as a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

399.2 °F at 760 mmHg (EPA, 1998), 137 to 140 °C @ 3-4 mm Hg
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Record name N,N'-DIBUTYL-1,6-HEXANEDIAMINE
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Product Name

N,N'-Dibutyl-1,6-hexanediamine

CAS RN

4835-11-4
Record name HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL-
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Record name N,N′-Dibutyl-1,6-hexanediamine
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Record name 1,6-Hexanediamine, N1,N6-dibutyl-
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Record name N,N'-Dibutylhexane-1,6-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Zhang, K Wang, Q Zhao, WT Zheng, ZH Wang… - Science China …, 2010 - Springer
Small-diameter vascular grafts with the nitric oxide (NO) releasing property were designed and prepared. Diazeniumdiolated N,N′-dibutyl-1,6-hexanediamine (DBHD/N 2 O 2 ) was …
Number of citations: 11 link.springer.com
MM Jeakle, TC Major, ME Meyerhoff… - ACS Applied Bio …, 2019 - ACS Publications
When blood from a patient is circulated through extracorporeal circuits (ECCs), such as in cardiopulmonary bypass or extracorporeal life support, platelets in the blood are activated and …
Number of citations: 7 pubs.acs.org
S Shinde, N Gavvalapalli - Polymer, 2020 - Elsevier
Reversibly interacting π-conjugated polymers of lower modulus are needed to generate intrinsically healable materials for bioelectronics applications. However, strong interchain …
Number of citations: 6 www.sciencedirect.com
AK Wolf - 2016 - deepblue.lib.umich.edu
Ensuring accurate analytical performance that can overcome the body’s response to foreign objects is integral to developing improved in vivo biosensors. Blood contact from …
Number of citations: 0 deepblue.lib.umich.edu
H Handa, TC Major, EJ Brisbois, KA Amoako… - Journal of Materials …, 2014 - pubs.rsc.org
Nitric oxide (NO) is an endogenous vasodilator as well as natural inhibitor of platelet adhesion/activation. Nitric oxide releasing (NOrel) materials can be prepared by doping an NO …
Number of citations: 67 pubs.rsc.org
MM Batchelor, SL Reoma, PS Fleser… - Journal of medicinal …, 2003 - ACS Publications
The synthesis, characterization, and biomedical application in preparing more thromboresistant polymeric coatings for a series of lipophilic dialkyldiamine-based diazeniumdiolatesare …
Number of citations: 146 pubs.acs.org
EB Nguyen, P Zilla… - Journal of Applied …, 2014 - journals.sagepub.com
Localized nitric oxide (NO) release from polymeric materials holds much promise for the prevention of coagulation often associated with implantable and extracorporeal blood-…
Number of citations: 5 journals.sagepub.com
B Wu, B Gerlitz, BW Grinnell, ME Meyerhoff - Biomaterials, 2007 - Elsevier
Multi-functional bilayer polymeric coatings are prepared with both controlled nitric oxide (NO) release and surface-bound active thrombomodulin (TM) alone or in combination with …
Number of citations: 105 www.sciencedirect.com
Y Wu, Z Zhou, ME Meyerhoff - Journal of Biomedical Materials …, 2007 - Wiley Online Library
Nitric oxide (NO) is released by endothelial cells that line the inner walls of healthy blood vessels at fluxes ranging from 0.5 × 10 −10 to 4.0 × 10 −10 mol cm −2 min −1 , and this …
Number of citations: 53 onlinelibrary.wiley.com
EJ Brisbois, J Bayliss, J Wu, TC Major, C Xi, SC Wang… - Acta biomaterialia, 2014 - Elsevier
Nitric oxide (NO) has many biological roles (eg antimicrobial agent, promoter of angiogenesis, prevention of platelet activation) that make NO releasing materials desirable for a variety …
Number of citations: 86 www.sciencedirect.com

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